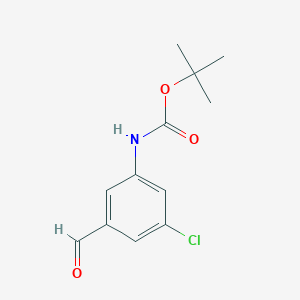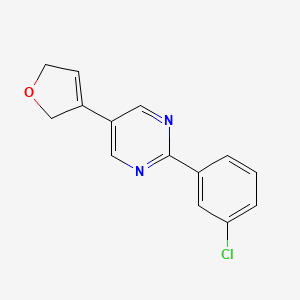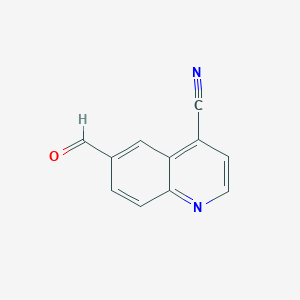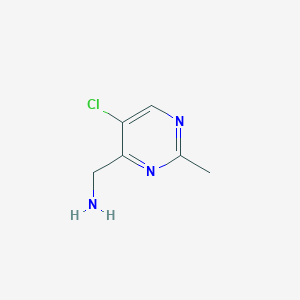![molecular formula C16H15ClN2OS B13887763 3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)
3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol is a complex organic compound that features a pyrrolo[2,3-b]pyridine core with a chlorophenylsulfanyl substituent and a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and pyrroles.
Introduction of the Chlorophenylsulfanyl Group: This step often involves nucleophilic substitution reactions where a chlorophenylsulfanyl group is introduced to the pyrrolo[2,3-b]pyridine core.
Attachment of the Propanol Group: The final step involves the addition of a propanol group, which can be achieved through various methods such as reduction of a corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the chlorophenylsulfanyl group to a thiophenol.
Substitution: The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield an aldehyde or carboxylic acid, while substitution of the chlorophenylsulfanyl group could yield various substituted derivatives.
Aplicaciones Científicas De Investigación
3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as its potential to interact with specific biological targets.
Industry: The compound may find applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfanyl and propanol groups.
3-(4-chlorophenylsulfanyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the propanol group.
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol: Lacks the sulfanyl group.
Uniqueness
The presence of both the chlorophenylsulfanyl and propanol groups in 3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol makes it unique compared to similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H15ClN2OS |
|---|---|
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol |
InChI |
InChI=1S/C16H15ClN2OS/c17-11-5-7-12(8-6-11)21-15-13-3-1-9-18-16(13)19-14(15)4-2-10-20/h1,3,5-9,20H,2,4,10H2,(H,18,19) |
Clave InChI |
JFYQJTNUGUJOQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)CCCO)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



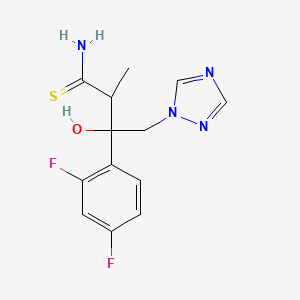

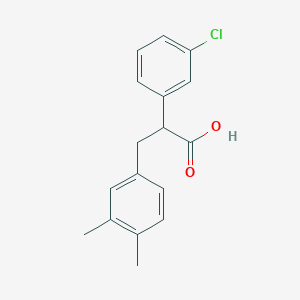

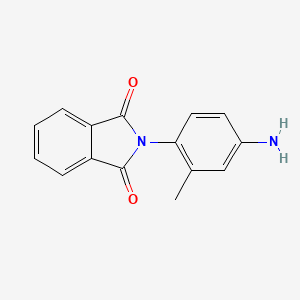
![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)

